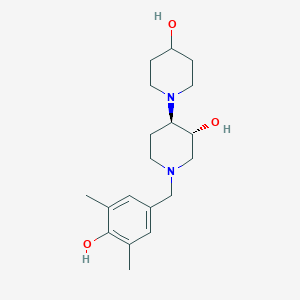

(3'R*,4'R*)-1'-(4-hydroxy-3,5-dimethylbenzyl)-1,4'-bipiperidine-3',4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chiral bicyclic 3-hydroxypiperidines demonstrates the diastereoselective ring expansion of the azabicyclo[3.3.0]octane system to chiral piperidine derivatives, highlighting the influence of stereogenic centers on diastereoselectivity. Key steps include high diastereoselective ring expansion and diastereoselective Grignard addition, further exemplifying the utilization of industrial waste material for synthesis (Wilken et al., 1997).

Molecular Structure Analysis

The spatial structure of piperidine derivatives, including isomeric dimethyl esters, reveals insights into conformational preferences and stereochemical arrangements. The study of these structures, based on NMR spectra, establishes the existence of specific conformers and their influence on cyclization reactions (Turchin et al., 1969).

Chemical Reactions and Properties

Research on 3-hydroxypiperidine derivatives showcases facile syntheses and reveals the significance of catalytic processes and specific reactions, such as Rh-catalyzed cyclohydrocarbonylation, in obtaining enantiopure compounds. These syntheses highlight the chemical reactivity and potential for further functionalization of piperidine derivatives (Chiou et al., 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives, including phase transitions and vibrational characteristics, are essential for understanding their behavior in different states. Studies on dimethyl bipyridyl complexes with chloranilic acid detail these properties, including differential scanning calorimetry and dilatometric characteristics, which are crucial for applications in material science (Bator et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and interactions with other molecules, are pivotal for the application of piperidine derivatives. Investigations into the stereochemistry of diastereoisomeric piperidin-4-ols and related compounds provide valuable insights into the configurations and preferred conformations that influence their chemical behavior (Casy & Jeffery, 1972).

Propriétés

IUPAC Name |

(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-13-9-15(10-14(2)19(13)24)11-20-6-5-17(18(23)12-20)21-7-3-16(22)4-8-21/h9-10,16-18,22-24H,3-8,11-12H2,1-2H3/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIVXWJMJATPRW-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN2CCC(C(C2)O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5667059.png)

![4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5667060.png)

![5-ethyl-1'-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667066.png)

![ethyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5667074.png)

![2-[2-(4-methoxyphenyl)ethyl]-6-methyl-3-pyridinol](/img/structure/B5667084.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B5667104.png)

![1-acetyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]indoline](/img/structure/B5667116.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxy-N-methylbenzamide](/img/structure/B5667125.png)

![2-{[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B5667133.png)

![{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)